trans-1-Heptenylboronic acid pinacol ester
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(E)-hept-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-6-7-8-9-10-11-14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEDFAYNMNXKGM-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569730 | |
| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169339-75-7 | |
| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known to be used as a substrate in palladium-catalyzed cross-coupling reactions. In these reactions, the compound interacts with olefins to produce substituted 1,3-dienes.
Mode of Action
In palladium-catalyzed cross-coupling reactions, trans-1-Heptenylboronic acid pinacol ester interacts with olefins. The boronic ester group in the compound facilitates the coupling reaction, leading to the formation of substituted 1,3-dienes.
Pharmacokinetics
It’s important to note that boronic pinacol esters, in general, are susceptible to hydrolysis, especially at physiological ph. This could potentially affect the bioavailability of the compound.
Result of Action
The primary result of the action of this compound is the formation of substituted 1,3-dienes in palladium-catalyzed cross-coupling reactions. These products can have various molecular and cellular effects, depending on their specific structures and functional groups.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters is strongly influenced by pH. Therefore, the compound’s action and stability could be affected by the pH of the environment in which it is used.
Biological Activity
trans-1-Heptenylboronic acid pinacol ester, with the CAS number 169339-75-7 and molecular formula C13H25BO2, is a boronic acid derivative that plays a significant role in organic synthesis, particularly in the development of biologically active compounds. This compound is characterized by its unique structure which includes a heptenyl group and is utilized in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction.
- Molecular Weight : 224.15 g/mol
- Density : 0.875 g/mL at 25 °C
- Boiling Point : 73-77 °C at reduced pressure (0.4-0.5 mmHg)
| Property | Value |
|---|---|
| Molecular Formula | C13H25BO2 |
| Molecular Weight | 224.15 g/mol |
| Density | 0.875 g/mL |
| Boiling Point | 73-77 °C |
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its applications in medicinal chemistry. Its derivatives have shown potential in various therapeutic areas, including:
- Cancer Therapy : Boronic acids are known to inhibit proteasomes, which are crucial for protein degradation in cancer cells.
- Antiviral Activity : Certain boron-containing compounds exhibit antiviral properties, making them candidates for antiviral drug development.
The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of inhibitors targeting specific enzymes involved in disease pathways.
Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of various boronic acid derivatives, including this compound. The results indicated that these compounds could effectively inhibit cancer cell proliferation through proteasome inhibition.
Study 2: Antiviral Properties
Research conducted by Owens et al. highlighted the antiviral potential of boronic acids, suggesting that this compound could be developed into a lead compound for antiviral drugs targeting viral replication mechanisms.
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in:
- Suzuki Coupling Reactions : It is employed to create carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
| Application | Description |
|---|---|
| Suzuki-Miyaura Coupling | Carbon-carbon bond formation |
| Synthesis of Bioactive Compounds | Precursor for various pharmaceutical agents |
Scientific Research Applications
Palladium-Catalyzed Cross-Coupling Reactions
Trans-1-Heptenylboronic acid pinacol ester is primarily utilized as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds in organic synthesis. The boronic ester facilitates the coupling with olefins, leading to the formation of substituted 1,3-dienes.
Mechanism of Action :
- The compound interacts with olefins under the influence of a palladium catalyst.
- The boron atom's electrophilic nature allows it to participate effectively in the coupling process, resulting in high yields of desired products.
Synthesis of Substituted 1,3-Dienes
The ability to generate substituted 1,3-dienes is one of the most notable applications of this compound. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and natural products.
Key Reaction Conditions :
- Typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Requires precise control over temperature and reaction time to optimize yield and selectivity.
High Selectivity Catalysis
The compound is also recognized for its role as a high selectivity catalyst when coupled with palladium. This feature enhances the efficiency of carbon-carbon coupling reactions, making it a preferred choice for chemists seeking to achieve specific product distributions.
Case Study 1: Synthesis of 1,3-Dienes
A study demonstrated the use of this compound in synthesizing various substituted 1,3-dienes through palladium-catalyzed reactions. The reaction conditions were optimized to yield up to 90% conversion with minimal by-products, showcasing its effectiveness as a synthetic tool .
Case Study 2: Compatibility with Diverse Substrates
Research has shown that this compound exhibits compatibility with various substrates under photochemical reaction conditions. This versatility allows for broader applications in synthetic organic chemistry .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Pinacol Esters
Structural and Spectroscopic Comparisons
The trans-1-heptenyl group introduces unique steric and electronic properties compared to other boronic esters. Key NMR signatures of the pinacol ester group are consistent across compounds, with:
Table 1: Structural and Spectroscopic Differences
Solubility and Stability
Pinacol esters generally exhibit improved solubility in organic solvents compared to free boronic acids. For example:
- Phenylboronic acid pinacol ester shows high solubility in chloroform and ketones but low solubility in hydrocarbons .
- trans-1-Heptenylboronic acid pinacol ester is expected to have lower solubility in polar solvents (e.g., acetone) due to its lipophilic alkenyl chain, contrasting with more polar analogs like 4-(4-methylpiperazinyl)phenylboronic ester (), which contains a basic piperazine group enhancing water miscibility.
Stability is influenced by substituents:
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
- trans-1-Heptenylboronic ester can couple with aryl halides to form extended alkenyl-aryl systems. Its long chain may introduce steric challenges compared to shorter alkenyl or aryl esters.
- 1-Phenylvinylboronic ester () efficiently forms styrene derivatives, while pyrazole-based esters () enable heterocyclic biaryl synthesis.
- Electron-deficient esters (e.g., 2,6-difluoro-4-formylphenyl, ) exhibit enhanced reactivity due to electron-withdrawing groups, accelerating transmetallation .
Chan-Evans-Lam Amination:
Pinacol esters often require optimized conditions for C–N bond formation. For example:
Selectivity in Allylboration and Cycloadditions
- α-Substituted allyl pinacol esters () exhibit low E/Z selectivity in allylboration, but in situ generation of borinic esters reverses selectivity (up to 100% E).
- In Diels-Alder reactions (), allenylboronic esters show lower reactivity than vinyl analogs due to distortion effects, a trend likely applicable to trans-1-heptenyl derivatives.
Preparation Methods
Suzuki-Miyaura Coupling with Pinacol Diboron
The Suzuki-Miyaura reaction is a cornerstone for synthesizing boronic esters. A patent by CN102786543A demonstrates a generalized protocol adaptable to trans-1-heptenylboronic acid pinacol ester. In this method, a bromoalkene precursor (e.g., 1-bromohept-1-ene) reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. Key steps include:
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Catalyst System : Pd(dppf)Cl₂ (0.01–0.1 equiv) in 1,4-dioxane.
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Base : Anhydrous potassium acetate (2–3 equiv) to scavenge HBr.
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Conditions : Nitrogen atmosphere, 70–100°C for 5–20 hours.
Post-reaction purification involves filtration, decolorization with activated carbon, and recrystallization from petroleum ether/methyl tert-butyl ether. Yields exceeding 90% are achievable with optimized stoichiometry.
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Synthesis
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Pd Catalyst Loading | 0.05–0.1 equiv | Higher loading → faster kinetics |
| Temperature | 80–90°C | Lower temps → incomplete reaction |
| B₂pin₂ Equivalents | 1.1–1.5 equiv | Excess ensures full conversion |
| Solvent | 1,4-Dioxane | Polar aprotic enhances solubility |
Hydroboration of Terminal Alkynes
9-BBN-Catalyzed Anti-Markovnikov Addition
Hydroboration of 1-heptyne with pinacolborane (HBpin) offers a stereoselective route to the trans-isomer. A study by Ruesch et al. outlines a 9-borabicyclo[3.3.1]nonane (9-BBN)-catalyzed method:
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Substrates : 1-Heptyne (1.0 equiv), HBpin (1.2 equiv).
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Catalyst : 9-BBN (20 mol%) in tetrahydrofuran (THF).
-
Conditions : 65–70°C for 12–24 hours.
The reaction proceeds via anti-Markovnikov addition, yielding the (E)-alkenylboronic ester exclusively. Purification by column chromatography (hexanes/ethyl acetate) affords the product in 60–75% yield.
Solvent and Stoichiometry Effects
Polar solvents like THF stabilize the boron intermediate, while excess HBpin minimizes alkyne dimerization. Catalytic 9-BBN avoids stoichiometric boron reagents, enhancing atom economy.
Transition Metal-Free Approaches
Direct Boronation of Alkenyl Grignard Reagents
Transmetallation of alkenylmagnesium bromides with trimethyl borate, followed by pinacol esterification, provides an alternative pathway:
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Grignard Formation : Hept-1-enylmagnesium bromide from 1-bromohept-1-ene and Mg.
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Boronation : Quenching with B(OMe)₃ yields the boronic acid.
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Esterification : Reaction with pinacol in refluxing toluene.
This method avoids precious metals but requires strict anhydrous conditions. Yields are moderate (50–65%) due to competing side reactions.
Industrial-Scale Production Considerations
Quality Control Metrics
-
Purity Analysis : GC-MS and ¹¹B NMR verify boronic ester integrity.
-
Isomer Purity : HPLC with chiral columns confirms >98% trans-configuration.
Emerging Methodologies
Q & A
Q. What are the most reliable methods for synthesizing trans-1-heptenylboronic acid pinacol ester?
The compound can be synthesized via photoinduced decarboxylative borylation of carboxylic acids. This involves activating the acid as an N-hydroxyphthalimide ester, reacting it with bis(catecholato)diboron under visible light (no catalyst required), and isolating the boronic ester via simple workup . Alternative routes include cross-coupling reactions using palladium catalysts, such as Suzuki-Miyaura couplings with pre-functionalized alkenylboronic esters .
Q. How can this compound be used in Suzuki-Miyaura cross-coupling reactions?
The ester acts as a stable boron source for forming carbon-carbon bonds. Typical conditions involve Pd catalysts (e.g., Pd(dppf)Cl₂), a base (e.g., K₃PO₄), and inert solvents like THF/water. Yields >90% are achievable for coupling with aryl/heteroaryl halides . Reaction optimization should focus on ligand selection (e.g., triethylphosphite) and temperature control to suppress β-hydride elimination .
Q. What analytical techniques are recommended for characterizing boronic esters like this compound?
Q. What safety precautions are critical when handling this compound?
While specific SDS data for this ester is limited, general boronic ester handling requires:
- Avoiding inhalation/contact (use PPE, fume hoods).
- Disposal via approved facilities (P501 guidelines) .
- Storage at 0–6°C to prevent decomposition .
Advanced Research Questions
Q. How can chemoselectivity be controlled during reactions involving this compound?
Solution speciation (e.g., adjusting solvent polarity) enables selective homologation or iterative C=C bond formation. For example, in situ generation of borinic esters via nBuLi/TFAA treatment reverses stereoselectivity in allylborations, achieving >90% E-selectivity . Mechanistic studies using ¹¹B NMR are essential to track intermediates .
Q. What strategies optimize stereochemical outcomes in allylboration reactions with aldehydes?
Use α-substituted allylboronic esters with CuF·3PPh₃/La(OiPr)₃ catalysts to achieve 93% ee in enantioselective allylations. LiOⁱPr as a cocatalyst enhances nucleophile activation, while tert-BuOH additives improve stereocontrol . For Z-to-E reversal, borinic ester intermediates (formed via TFAA trapping) are critical .
Q. How does this compound contribute to dynamic polymer networks?
The ester undergoes reversible ring-opening at >120°C, forming high-T₉ (220°C) crosslinked networks. This is driven by nucleophilic attacks on sp² boron and pinacol bridging, resolubilizing in apolar solvents (e.g., toluene) via ring-closing . Rheology and solid-state NMR confirm network dynamics .
Q. What are the challenges in kinetic analysis of boronic ester reactions with H₂O₂?
Competing pathways (oxidation vs. hydrolysis) require pH-controlled UV-Vis monitoring (e.g., at pH 7.27). Rate constants for 4-nitrophenylboronic ester decay (290 nm) and product formation (405 nm) must be correlated with boronate speciation .
Q. How can boronic esters be integrated into RAFT polymerization for functional materials?
Polymerize 4-pinacolatoborylstyrene via reversible addition-fragmentation chain transfer (RAFT) to create boronic acid precursors. Subsequent deprotection yields water-soluble polymers, while block copolymerization with N,N-dimethylacrylamide forms pH-responsive micelles .
Q. What mechanistic insights explain contradictions in catalytic protodeboronation studies?
Radical propagation (initiated by light or heat) competes with ionic pathways. For example, protodeboronation of pinacol esters proceeds via radical intermediates, as shown by EPR trapping and kinetic isotope effects . Substrate steric effects (primary vs. tertiary alkyl groups) significantly alter pathway dominance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
